Sodiumcyanoborohydride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Sodium cyanoborohydride, also known as sodium cyanotrihydridoborate, is a mild reducing agent that is stable in acidic conditions . It is widely used in the selective reduction of aryl aldehydes and ketones .

Synthesis Analysis

Sodium cyanoborohydride can be prepared by reacting sodium borohydride with hydrogen cyanide in tetrahydrofuran (THF) .Molecular Structure Analysis

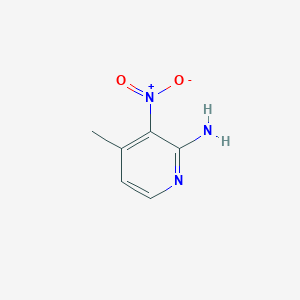

The molecular formula of Sodium cyanoborohydride is CH3BNNa . It has an average mass of 62.842 Da and a monoisotopic mass of 63.025623 Da .Chemical Reactions Analysis

Sodium cyanoborohydride is a selective reducing agent used for a variety of chemical reductions, including aldehyde, ketones, oximes, enamines, reductive aminations of aldehydes and ketones, and reductive alkylations of amines and hydrazines .Physical And Chemical Properties Analysis

Sodium cyanoborohydride is a hygroscopic white solid . It is soluble in water, ethanol, diglyme, tetrahydrofuran, methanol and is slightly soluble in methanol . It is insoluble in diethyl ether .科学的研究の応用

1. Enzymatic Labeling

Sodium cyanoborohydride plays a role in the enzymatic labeling process. It's used for the slow reduction of NAD+ and NADP+ to their enzymatically active forms, NADH and NADPH, which can be beneficial in introducing specific labels into substrates using tritiated or deuterated cyanoborohydride (Avigad, 1979).

2. Collagen Cross-Link Characterization

In biochemistry, sodium cyanoborohydride is useful for studying collagen cross-links. It has been used to identify and characterize reduction products in tissues such as skin, tendon, and bone, providing insights into the basic compounds formed during these processes (Robins & Bailey, 1977).

3. Conversion of Aldehydes to Esters

This chemical is employed in the direct conversion of certain heterocyclic aldehydes to esters. This oxidation behavior is notable for its efficiency in the transformation process (Goswami et al., 2011).

4. Antibody Stability

Sodium cyanoborohydride is significant in the study of antibody stability. Its impact on monoclonal and polyclonal antibodies, particularly in comparison with other borohydride reagents, is a key area of research in immunology (Peng et al., 1987).

5. Protein Radiolabeling

In molecular biology, sodium cyanoborohydride is used for the radiolabeling of proteins via reductive alkylation with [14C]formaldehyde. This method allows for radiolabeling at neutral pH over a range of temperatures, enhancing its application in various biological studies (Dottavio-Martin & Ravel, 1978).

6. Rhodopsin Reduction Studies

It's instrumental in the study of rhodopsin reduction. The chemical reduces bovine rhodopsin's chromophore, aiding in understanding the biochemical processes in vision research (Fager et al., 1978).

作用機序

Target of Action

Sodium cyanoborohydride (NaBH3CN) is primarily used in organic synthesis for the reduction of imines and carbonyls . The primary targets of this compound are the iminium ions , which are formed from the reaction of carbonyl compounds with amines .

Mode of Action

The mode of action of Sodium cyanoborohydride involves a reductive amination process . This process begins with the formation of an imine or iminium ion from a carbonyl compound and an amine. Sodium cyanoborohydride then acts as a reducing agent, converting the imine or iminium ion into an amine . The reaction rate for the reduction of iminium ions is much faster than for ketones or even aldehydes .

Biochemical Pathways

The primary biochemical pathway affected by Sodium cyanoborohydride is the reductive amination pathway . This pathway involves the conversion of a carbonyl compound into an amine through an intermediate imine or iminium ion . The reduction of the imine or iminium ion by Sodium cyanoborohydride results in the formation of an amine .

Result of Action

The result of Sodium cyanoborohydride’s action is the formation of amines from carbonyl compounds . This is achieved through the reduction of an intermediate imine or iminium ion . The process can be used to produce primary, secondary, and tertiary amines .

Action Environment

Sodium cyanoborohydride is a stable compound under normal conditions but can decompose under certain circumstances . It is sensitive to air, and prolonged exposure can lead to degradation and a reduction in efficacy . It should be kept in a cool, dry place, away from moisture and direct sunlight . Furthermore, Sodium cyanoborohydride is a milder reductant than other conventional reducing agents, which makes it suitable for use in sensitive reactions .

Safety and Hazards

将来の方向性

Sodium cyanoborohydride is especially suitable for reductive aminations . Since the reaction rate for the reduction of iminium ions is much faster than for ketones or even aldehydes, the reductive amination can be carried out as a one-pot procedure by introducing the reducing agent into a mixture of the amine and carbonyl compound . This makes it a promising reagent for future developments in organic synthesis .

生化学分析

Biochemical Properties

Sodium cyanoborohydride plays a significant role in biochemical reactions, particularly in reductive amination. This process involves the conversion of a carbonyl compound into an amine through an intermediate imine. Sodium cyanoborohydride is used to reduce the imine to an amine. It interacts with various biomolecules, including iminium ions, which are the actual substrates in these reactions . The electron-withdrawing cyanide group in sodium cyanoborohydride reduces the electrophilic capabilities of the anionic component, making it a milder reducing agent .

Cellular Effects

Sodium cyanoborohydride influences various cellular processes, particularly in the context of reductive amination. It affects cell function by facilitating the conversion of carbonyl compounds to amines, which can impact cell signaling pathways, gene expression, and cellular metabolism. The reduction of imines to amines by sodium cyanoborohydride can lead to changes in the cellular environment, potentially affecting various biochemical pathways .

Molecular Mechanism

At the molecular level, sodium cyanoborohydride exerts its effects through the reduction of imines to amines. This involves the nucleophilic addition of the carbonyl group to form an imine, followed by the reduction of the imine to an amine using sodium cyanoborohydride. The presence of the electron-withdrawing cyanide group makes sodium cyanoborohydride less reactive than other reducing agents, allowing for selective reduction of imines without affecting other functional groups .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium cyanoborohydride can change over time. The compound is stable under acidic conditions, which is beneficial for its use in reductive amination reactions. It can degrade over time, especially in the presence of moisture or strong acids, which can release toxic hydrogen cyanide gas . Long-term studies have shown that sodium cyanoborohydride can maintain its reducing capabilities for extended periods under controlled conditions .

Dosage Effects in Animal Models

The effects of sodium cyanoborohydride vary with different dosages in animal models. At low doses, it can effectively reduce imines to amines without significant toxicity. At high doses, sodium cyanoborohydride can be toxic, causing adverse effects such as respiratory distress and organ damage due to the release of hydrogen cyanide . Threshold effects have been observed, where the compound is effective up to a certain concentration, beyond which toxicity increases significantly .

Metabolic Pathways

Sodium cyanoborohydride is involved in metabolic pathways related to the reduction of carbonyl compounds. It interacts with enzymes and cofactors that facilitate the conversion of imines to amines. This can affect metabolic flux and metabolite levels, particularly in pathways involving amine synthesis and modification .

Transport and Distribution

Within cells and tissues, sodium cyanoborohydride is transported and distributed based on its solubility and reactivity. It is soluble in water, ethanol, and other organic solvents, allowing it to diffuse through cellular membranes and interact with target molecules. The compound can accumulate in specific cellular compartments where reductive amination reactions occur .

Subcellular Localization

Sodium cyanoborohydride’s subcellular localization is influenced by its chemical properties and the nature of the reactions it participates in. It can be found in areas where imine reduction is active, such as the cytoplasm and organelles involved in metabolic processes. The compound’s activity and function can be affected by its localization, with specific targeting signals or post-translational modifications directing it to particular compartments .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium cyanoborohydride involves the reduction of sodium cyanoborate with sodium borohydride in the presence of a suitable solvent.", "Starting Materials": [ "Sodium cyanoborate", "Sodium borohydride", "Suitable solvent (such as ethanol or methanol)" ], "Reaction": [ "Step 1: Dissolve sodium cyanoborate in the suitable solvent.", "Step 2: Add sodium borohydride to the solution while stirring.", "Step 3: Heat the reaction mixture to 60-70°C and continue stirring for 4-6 hours.", "Step 4: Allow the mixture to cool to room temperature.", "Step 5: Filter the mixture to remove any solids.", "Step 6: Concentrate the filtrate under reduced pressure to obtain Sodium cyanoborohydride as a white crystalline solid." ] } | |

CAS番号 |

25895-60-7 |

分子式 |

CH3BNNa |

分子量 |

62.84 g/mol |

IUPAC名 |

sodium;cyanoboranuide |

InChI |

InChI=1S/CH3BN.Na/c2-1-3;/h2H3;/q-1;+1 |

InChIキー |

CVDUGUOQTVTBJH-UHFFFAOYSA-N |

異性体SMILES |

[B-]C#N.[Na+] |

SMILES |

[B-]C#N.[Na+] |

正規SMILES |

[BH3-]C#N.[Na+] |

その他のCAS番号 |

25895-60-7 |

ピクトグラム |

Flammable; Corrosive; Acute Toxic; Environmental Hazard |

同義語 |

Sodium (T-4)-(Cyano-C)trihydroborate(1-); Sodium borocyanohydride; Sodium Cyanotrihydroborate; Sodium Cyanotrihydroborate(1-); |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B139332.png)

![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)